molecular formula C11H17N5 B7571796 n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

Cat. No. B7571796
M. Wt: 219.29 g/mol
InChI Key: FHUJGPKDAACHRO-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as PEAQX, is a selective antagonist of the AMPA receptor, a subtype of glutamate receptor, which is involved in the mediation of fast synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in the excitability of neurons and a decrease in synaptic plasticity.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to have a range of biochemical and physiological effects, including a decrease in the amplitude of excitatory postsynaptic currents, a reduction in the number of AMPA receptors on the cell surface, and a decrease in the expression of genes involved in synaptic plasticity. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, including its high selectivity for the AMPA receptor, its ability to block the activity of the receptor without affecting other glutamate receptors, and its ability to be administered both in vitro and in vivo. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine and its role in the regulation of synaptic plasticity and neurological disorders. These include the development of more selective and potent AMPA receptor antagonists, the investigation of the role of AMPA receptors in the regulation of synaptic plasticity in different brain regions and cell types, and the development of therapeutic strategies targeting AMPA receptors for the treatment of neurodegenerative diseases and addiction.
In conclusion, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a selective antagonist of the AMPA receptor that has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts by blocking the activity of the AMPA receptor, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity. While n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, it also has some limitations, and there are several future directions for research on this compound and its role in the regulation of synaptic plasticity and neurological disorders.

Synthesis Methods

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine can be synthesized using a multi-step process involving the reaction of 1H-pyrazole with various reagents to form the intermediate compounds, which are then reacted with each other to form the final product. The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and addiction. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to block the activity of AMPA receptors, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity.

properties

IUPAC Name

1-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-11(10-16-8-3-5-14-16)12-6-9-15-7-2-4-13-15/h2-5,7-8,11-12H,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUJGPKDAACHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

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